molecular formula C23H20N2O2S2 B413300 (5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B413300
M. Wt: 420.6g/mol
InChI Key: HYXGOFLHKDYZQF-AYRZQKSOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an allyl group, a benzooxazole moiety, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. The starting materials often include allyl bromide, ethyl phenyl ketone, and benzooxazole derivatives. The reaction conditions usually require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the allyl group replaced by other nucleophiles.

Scientific Research Applications

(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Allyl-5-{1-[(E)-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]propylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6g/mol

IUPAC Name

(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O2S2/c1-3-14-25-22(26)20(29-23(25)28)12-13-21-24(4-2)18-15-17(10-11-19(18)27-21)16-8-6-5-7-9-16/h3,5-13,15H,1,4,14H2,2H3/b20-12-,21-13+

InChI Key

HYXGOFLHKDYZQF-AYRZQKSOSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C\4/C(=O)N(C(=S)S4)CC=C

SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=C4C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.